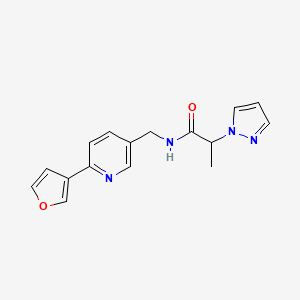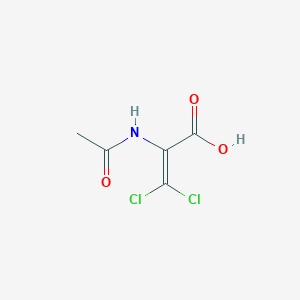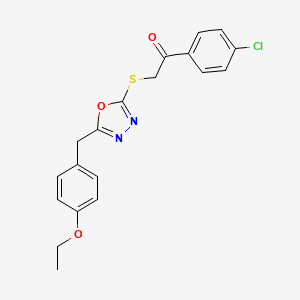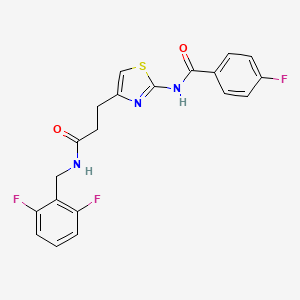
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a complex organic compound that features a unique structure combining a furan ring, a pyridine ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl-pyridine intermediate, which is then subjected to a series of reactions to introduce the pyrazole and propanamide groups. Key steps may include:
Formation of the furan-3-yl-pyridine intermediate: This can be achieved through a Suzuki coupling reaction between a furan-3-boronic acid and a halogenated pyridine derivative.
Introduction of the pyrazole ring: This step often involves a condensation reaction between the furan-3-yl-pyridine intermediate and a hydrazine derivative to form the pyrazole ring.
Formation of the propanamide group: The final step typically involves the acylation of the pyrazole-containing intermediate with a suitable acylating agent, such as propanoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications.
特性
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(20-7-2-6-19-20)16(21)18-10-13-3-4-15(17-9-13)14-5-8-22-11-14/h2-9,11-12H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFRMMBXRXIYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2670315.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile](/img/structure/B2670316.png)
![N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2670318.png)
![1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2670319.png)
![3-[(2-Phenylethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2670321.png)
![1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2670322.png)
![3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2670323.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2670327.png)
![3-[(5-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2670328.png)

